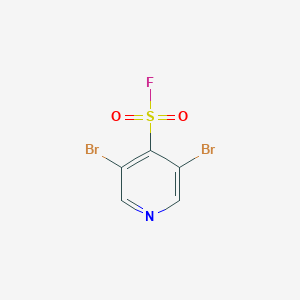

3,5-Dibromopyridine-4-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

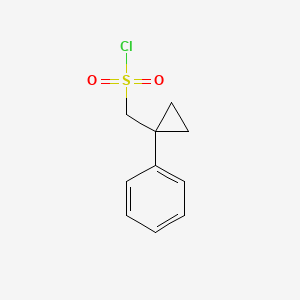

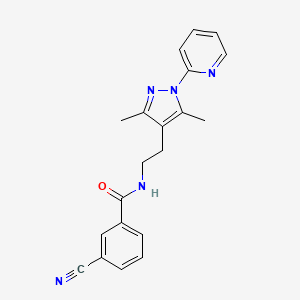

3,5-Dibromopyridine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2355247-72-0 . It has a molecular weight of 318.95 and its IUPAC name is 3,5-dibromopyridine-4-sulfonyl fluoride .

Molecular Structure Analysis

The InChI code for 3,5-Dibromopyridine-4-sulfonyl fluoride is 1S/C5H2Br2FNO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

SuFEx Click Chemistry

3,5-Dibromopyridine-4-sulfonyl fluoride plays a significant role in sulfur(VI) fluoride exchange (SuFEx)-based click chemistry. The molecule has been demonstrated to act as a precursor or intermediary in synthesizing a variety of compounds. For example, it has been utilized in the synthesis of new modules comprising pendant sulfonyl fluoride handles, which further undergo facile and selective SuFEx reactions with aryl silyl ethers to generate stable sulfonate connections (Smedley et al., 2018).

Electrochemical Oxidative Coupling

An innovative approach involves the electrochemical oxidative coupling of thiols and potassium fluoride to prepare sulfonyl fluorides, emphasizing the importance of developing novel and efficient synthetic methods to access these functional groups. This method showcases the versatility and environmental benefits of such chemical processes (Laudadio et al., 2019).

Synthesis of Fluorine-Containing Compounds

Research on 3,5-Dibromopyridine-4-sulfonyl fluoride extends to its use in synthesizing fluorine-containing compounds. For example, sulfonamides incorporating fluorine and 1,3,5-triazine moieties have been investigated for their potential as inhibitors of specific enzymes, showcasing the compound's utility in exploring new pharmaceutical agents (Ceruso et al., 2014).

Radiosynthesis for Imaging Agents

The compound's derivatives have been applied in the radiosynthesis of imaging agents, such as [18F]fluoropyridine-based maleimide reagents for labeling peptides and proteins. This application is crucial for developing new radiopharmaceuticals for positron emission tomography (PET) imaging (de Bruin et al., 2005).

Environmental and Health Studies

While focusing on synthetic applications, it's worth noting that derivatives of perfluorooctanesulfonyl fluoride, related to 3,5-Dibromopyridine-4-sulfonyl fluoride, have been studied for their persistence in the environment and potential health impacts. These studies contribute to understanding the environmental and health implications of fluorinated compounds (Butenhoff et al., 2006).

Direcciones Futuras

Sulfonyl fluorides, including 3,5-Dibromopyridine-4-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Future research may focus on expanding the applications of sulfonyl fluorides and developing more efficient synthesis methods .

Propiedades

IUPAC Name |

3,5-dibromopyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FNO2S/c6-3-1-9-2-4(7)5(3)12(8,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZOEQTZVKLFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-ethoxyphenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2955768.png)

![isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione](/img/structure/B2955769.png)

![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955777.png)

![1-[(4-Methylphenyl)methyl]-5-oxo-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2955779.png)

![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2955780.png)

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2955787.png)